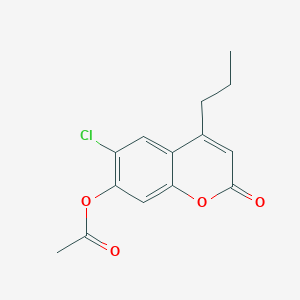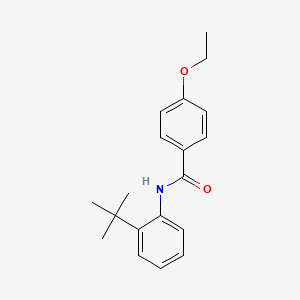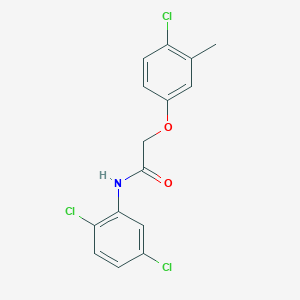
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer, it induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the cell cycle by downregulating cyclin D1 and upregulating p21. In inflammation, it inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer, it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the cell cycle. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation and activates the Nrf2/ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis and inhibit the proliferation of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method, its complex mechanism of action, and the need for further research to fully understand its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide. These include the development of more efficient synthesis methods to increase the yield, the investigation of its potential therapeutic applications in other diseases, the exploration of its mechanism of action in more detail, and the development of more potent and selective analogs. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
In conclusion, 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its ability to induce apoptosis, inhibit the proliferation of cancer cells, and reduce inflammation and oxidative stress makes it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-3-chloro-6-fluoropyridine with 2-chlorobenzoic acid in the presence of a suitable coupling agent. The resulting intermediate is then treated with thiophene-2-carboxylic acid chloride to obtain the final product. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide has shown promising results in various scientific research studies. It has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, this compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-chloro-6-fluoro-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-12-9-5-4-8(16)7-10(9)20-13(12)14(19)18-11-3-1-2-6-17-11/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLVKVYSLLEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-fluoro-N-pyridin-2-yl-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)



![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)
